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The insulin and insulin-like growth factor 1 (IGF-1) signaling pathways, critical regulators of
metabolism and growth, are increasingly implicated in the development and progression of
cancer. Their significant homology and crosstalk present both challenges and opportunities for
therapeutic intervention. This guide provides an objective comparison of these two pathways,
supported by experimental data, to aid researchers in navigating this complex signaling
network.

Signaling Pathways: A Tale of Two Related Systems

Insulin and IGF-1 signaling pathways share a high degree of similarity in their core
components and downstream cascades. Both are initiated by the binding of a ligand to a
receptor tyrosine kinase, leading to the activation of two major signaling arms: the
phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which primarily regulates cell survival
and metabolism, and the Ras/MAPK pathway, which is a key driver of cell proliferation.[1][2]

Despite these similarities, nuanced differences in ligand-receptor interactions, receptor isoform
expression, and downstream signal modulation lead to distinct biological outcomes.

Key Components of the Insulin and IGF-1 Signhaling
Pathways
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Component Insulin Signaling Pathway IGF-1 Signaling Pathway
Insulin-like Growth Factor 1
Ligands Insulin, Proinsulin (IGF-1), Insulin-like Growth
Factor 2 (IGF-2)
Insulin Receptor (IR), with two
Receptors IGF-1 Receptor (IGF-1R)

isoforms: IR-A and IR-B

Hybrid Receptors

IR/IGF-1R hybrid receptors
can form when both IR and

IGF-1R are co-expressed.[3]

IR/IGF-1R hybrid receptors

can form.[3]

Primary Downstream Adaptor
Proteins

Insulin Receptor Substrate
(IRS) proteins (IRS-1, IRS-2),
Shc

Insulin Receptor Substrate
(IRS) proteins (IRS-1, IRS-2),
Shc

Major Downstream Pathways

PI3K/Akt/mTOR, Ras/MAPK

PI3K/Akt/mTOR, Ras/MAPK

// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin
Receptor\n(IR-A/ IR-B)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; IRS
[label="IRS", fillcolor="#FBBCO05", fontcolor="#202124"]; PI3K [label="PI3K",
fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1
[label="mTORCL1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos",
fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05",
fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBCO05", fontcolor="#202124"]; MEK
[label="MEK", fillcolor="#FBBCO05", fontcolor="#202124"]; ERK [label="ERK",
fillcolor="#FBBCO05", fontcolor="#202124"]; Metabolism [label="Metabolism", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"];

I/l Edges Insulin -> IR; IR -> IRS; IRS -> PI3K; IRS -> Grb2_Sos; PI3K -> PIP3; PIP3 -> Akt;
Akt -> mTORC1; mTORC1 -> Metabolism; Akt -> Survival; Grb2_Sos -> Ras -> Raf -> MEK ->
ERK; ERK -> Proliferation; } .dot Caption: Insulin Signaling Pathway.
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// Nodes IGF1 [label="IGF-1 / IGF-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IGF1R
[label="IGF-1 Receptor\n(IGF-1R)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; IRS
[label="IRS", fillcolor="#FBBCO05", fontcolor="#202124"]; PI3K [label="PI3K",
fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1
[label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos",
fillcolor="#FBBCO05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05",
fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBCO05", fontcolor="#202124"]; MEK
[label="MEK", fillcolor="#FBBCO05", fontcolor="#202124"]; ERK [label="ERK",
fillcolor="#FBBCO05", fontcolor="#202124"]; Growth [label="Growth", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation”, shape=ellipse,
fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges IGF1 -> IGF1R; IGF1R -> IRS; IRS -> PI3K; IRS -> Grb2_Sos; PI3K -> PIP3; PIP3 ->
Akt; Akt -> mTORC1; mTORC1 -> Growth; Akt -> Survival;, Grb2_Sos -> Ras -> Raf -> MEK ->
ERK; ERK -> Proliferation; } .dot Caption: IGF-1 Signaling Pathway.

Quantitative Comparison of Insulin and IGF-1
Signaling

A deeper understanding of the differential roles of these pathways in cancer requires
guantitative analysis of their components and activities.

Ligand-Receptor Binding Affinities

The affinity of ligands for their cognate and non-cognate receptors is a critical determinant of
signaling activation.
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Ligand Receptor IC50 CelllSystem
Insulin Insulin Receptor (IR) ~0.25-0.51 nM In vitro binding assays
IGF-1 Insulin Receptor (IR) >1000 nM In vitro binding assays
] IGF-1 Receptor (IGF- . o
Insulin 1R) >1000 nM In vitro binding assays
IGF-1 Receptor (IGF- . -
IGF-1 ~1.5nM In vitro binding assays
1R)
) High Affinity
Insulin Receptor-A Prostate cancer
IGF-2 (comparable to
(IR-A) ) } cells[4]
insulin)
IGF-1 IR-A/IGF-1R Hybrid Moderately High In vitro binding assays
) ) Relatively Low (~70- ) o
Insulin IR-A/IGF-1R Hybrid 76 nM) In vitro binding assays
n

IC50 values represent the concentration of ligand required to inhibit 50% of radiolabeled ligand
binding and are indicative of binding affinity (lower IC50 = higher affinity).

Receptor Expression in Cancer Cell Lines

The relative expression levels of IR and IGF-1R can dictate a cancer cell's responsiveness to
insulin and IGFs. Notably, the IR-A isoform, which exhibits high affinity for IGF-2, is frequently
overexpressed in cancer cells.[2][4]
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IGF-1R
Cancer Type Cell Line IR Expression . Key Findings
Expression
No significant
difference in IR
or IGF-1R mRNA
TNBC cell lines Detected in 10 of Detected inall 11  expression
Breast Cancer ) ) ]

(various) 11 cell lines cell lines between basal-
like and non-
basal-like TNBC
cell lines.[5]

TRIP-Brl
] ) expression
MCF-7 (Luminal Lower IR/IGF-1R  Higher IR/IGF- )
) ] correlates with a
A) ratio 1R ratio )
higher IR/IGF-1R
ratio.[6]
Most prostate
Expressed, .
PC-3, LNCaP, ] cancer cell lines
Prostate Cancer predominantly Expressed

DU145 RA express more IR-
Athan IR-B.[4]
IGF-1R mRNA
levels are
significantly

Colon Cancer HT-29 Expressed Expressed higher in tumor
tissue compared
to normal
mucosa.[7]

Responds to
both insulin and
COLO-205 Expressed Expressed

IGF-1 for

proliferation.

Downstream Signaling Activation
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While both pathways activate the PI3K/Akt and Ras/MAPK cascades, the dynamics and

magnitude of this activation can differ.

Ligand

Cell Line

Downstream Target

Observation

Insulin (500 ng/ml)

HT-29 (Colon Cancer)

Akt Kinase Activity

Sustained activation
with oscillatory
behavior over a 2-

hour time course.[1]

Insulin

21 Breast Cancer Cell

Lines

134 Proteins (RPPA)

Differential
phosphorylation
patterns compared to
IGF-1 stimulation.[8]

[°]

IGF-1

21 Breast Cancer Cell

Lines

134 Proteins (RPPA)

Stronger
phosphorylation of Akt
in response to E-
Cadherin knockdown

compared to insulin.

[8]19]

IGF-1

MCF-7/IGF-1R

(Breast Cancer)

p-ERK, p-Akt

Increased MAPK/ERK
signaling compared to
parental MCF-7 cells.
[10]

Insulin vs. IGF-1

R- and R-/IR cells

Global

Phosphoproteomics

IR preferentially
stimulates mTORC1
and Akt pathways,
while IGF-1R
preferentially
stimulates Rho
GTPase and cell
cycle-associated
protein

phosphorylation.[11]
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Cellular Responses

The ultimate output of these signaling pathways is the modulation of cellular processes critical

for cancer progression, such as proliferation and migration.

Ligand Cell Line Cellular Response Quantitative Data
Increased cell
Prostate Cancer Cell
] ] ] ) numbers after 48
Insulin (3 nM) Lines (DU145, Proliferation ] ]
hours of stimulation.
DUCaP, LNCaP, PC3)
[12]
Increased cell
Prostate Cancer Cell
) ] ) numbers after 48
IGF-1 (3 nM) Lines (DU145, Proliferation ) ]
hours of stimulation.
DUCaP, LNCaP, PC3)
[12]
Greater effect on
) PC-3 (Prostate o migration when IR-B
Insulin Migration ) )
Cancer) is the predominant
isoform.[4]
More effective at
romoting migration
PC-3 (Prostate o P d ) g
IGF-I Migration when IR-Ais the
Cancer) ] ]
predominant isoform.
[4]
~23-fold higher
COLO-205 (Colon ] ] ) ]
IGF-1 Mitogenic Potency mitogenic potency

Cancer)

than insulin.

Crosstalk and the Role of Hybrid Receptors

A crucial aspect of insulin and IGF-1 signaling in cancer is the extensive crosstalk between the

two pathways. This occurs at multiple levels:

o Ligand-Receptor Cross-Activation: High concentrations of insulin can activate the IGF-1R,

and IGFs can bind to the IR, particularly the IR-A isoform.[13]
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o Hybrid Receptors: Co-expression of IR and IGF-1R can lead to the formation of hybrid
receptors, which consist of one IR half-receptor and one IGF-1R half-receptor. These hybrid
receptors exhibit unique ligand-binding properties, generally showing a higher affinity for
IGF-1 than for insulin.[3] The formation of hybrid receptors can effectively sequester IRs,
potentially dampening metabolic signaling while sensitizing cells to the mitogenic effects of
IGFs.[14]

// Edges Insulin -> IR [label="High Affinity", fontsize=8]; Insulin -> IGF1R [label="Low Affinity",
style=dashed, fontsize=8]; Insulin -> Hybrid_R [label="Low Affinity", style=dashed, fontsize=8];
IGF1_2 -> IGF1R [label="High Affinity", fontsize=8]; IGF1_2 -> IR [label="High Affinity (IR-A)",
fontsize=8]; IGF1_2 -> Hybrid_R [label="High Affinity", fontsize=8];

IR -> PISK_AKkt; IR -> Ras_MAPK; IGF1R -> PI3K_Akt; IGF1R -> Ras_MAPK; Hybrid_R ->
PISK_Akt; Hybrid_R -> Ras_MAPK; } .dot Caption: Crosstalk and Hybrid Receptor Signaling.

Therapeutic Implications

The significant overlap and crosstalk between the insulin and IGF-1 signaling pathways have
profound implications for cancer therapy. Targeting only the IGF-1R has often led to
disappointing clinical trial results, potentially due to compensatory signaling through the IR.[11]
This has led to the development of dual inhibitors that target both IR and IGF-1R. However, the
metabolic functions of the IR present a challenge, as its inhibition can lead to hyperglycemia. A
deeper understanding of the specific roles of IR isoforms and hybrid receptors in different
cancer contexts is crucial for the development of more effective and targeted therapies.

Experimental Protocols

Accurate and reproducible experimental methods are essential for dissecting the complexities
of insulin and IGF-1 signaling. Below are detailed protocols for key experimental techniques.

Quantification of Cell Surface Receptor Expression by
Quantitative Flow Cytometry

This method allows for the absolute quantification of IR and IGF-1R on the cell surface.

Materials:

© 2025 BenchChem. All rights reserved. 8/16 Tech Support


https://www.benchchem.com/product/b600854?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9364964/
https://pubs.rsc.org/en/content/articlehtml/2022/md/d1md00300c
https://www.benchchem.com/product/b600854?utm_src=pdf-body
https://www.benchchem.com/product/b600854?utm_src=pdf-body
https://www.benchchem.com/product/b600854?utm_src=pdf-body
https://www.benchchem.com/product/b600854?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8092608/
https://www.benchchem.com/product/b600854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Cancer cell lines of interest

Phycoerythrin (PE)-conjugated primary antibodies specific for the extracellular domains of IR
and IGF-1R

PE-conjugated isotype control antibody

Quantitative flow cytometry calibration beads (e.g., BD Quantibrite™ PE Beads)
Flow cytometer

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Cell detachment solution (e.g., Accutase)

Protocol:

Cell Preparation: Culture cells to 70-80% confluency. Detach cells using a gentle cell
detachment solution, wash with PBS, and resuspend in cold FACS buffer at a concentration
of 1x1076 cells/mL.

Antibody Staining: Aliquot 100 uL of the cell suspension into flow cytometry tubes. Add the
PE-conjugated primary antibody or isotype control at a predetermined optimal concentration.
Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with 1 mL of cold FACS buffer, pelleting the cells by
centrifugation (300 x g for 5 minutes) between washes.

Resuspension: Resuspend the final cell pellet in 500 pL of FACS buffer.

Calibration Bead Preparation: Prepare the quantitative calibration beads according to the
manufacturer's instructions.

Flow Cytometry Analysis: Acquire data for both the stained cells and the calibration beads on
the flow cytometer.

Data Analysis:
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o Create a standard curve by plotting the median fluorescence intensity (MFI) of the bead
populations against their known number of PE molecules per bead.

o Determine the MFI of the cells stained with the specific antibody and the isotype control.

o Subtract the MFI of the isotype control from the MFI of the specific antibody to get the net
MFI.

o Use the standard curve to convert the net MFI of the cell sample into the absolute number
of receptors per cell.

Click to download full resolution via product page

Western Blotting for Analysis of Sighaling Protein
Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key downstream
signaling molecules like Akt and ERK.

Materials:

o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o Protein assay reagent (e.g., BCA assay)

e SDS-PAGE gels and running buffer

o PVDF or nitrocellulose membranes

» Transfer buffer

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

o Primary antibodies (total and phospho-specific for proteins of interest, e.g., Akt, p-Akt, ERK,
p-ERK)
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o HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Protocol:

o Cell Treatment and Lysis: Plate cells and grow to desired confluency. Serum-starve cells
overnight, then stimulate with insulin or IGF-1 for various time points. Immediately wash
cells with ice-cold PBS and lyse with ice-cold lysis buffer.

o Protein Quantification: Determine the protein concentration of each lysate using a protein
assay.

o SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer,
and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and
separate by electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-
Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

e Washing: Wash the membrane three times for 10 minutes each with TBST.

o Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody diluted in blocking buffer for 1 hour at room temperature.

» Washing: Repeat the washing step.

» Detection: Apply the chemiluminescent substrate and capture the signal using an imaging
system.
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Stripping and Reprobing: To assess total protein levels, the membrane can be stripped of the
phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-
Akt).

Data Analysis: Quantify the band intensities using densitometry software. Normalize the
phospho-protein signal to the total protein signal.

Immunoprecipitation (IP) for Receptor Analysis

IP is used to isolate and enrich IR or IGF-1R from a complex cell lysate.

Materials:

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase
inhibitors

Primary antibody specific for IR or IGF-1R
Protein A/G agarose or magnetic beads
Wash buffer (e.g., lysis buffer with lower detergent concentration)

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Protocol:

Cell Lysis: Lyse cells as described for Western blotting, using a non-denaturing lysis buffer.

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G
beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4
hours or overnight at 4°C with gentle rotation.

Bead Binding: Add Protein A/G beads to the lysate-antibody mixture and incubate for another
1-2 hours at 4°C.

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
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e Elution: Elute the captured protein from the beads using elution buffer.

e Analysis: The eluted proteins can be analyzed by Western blotting.

Co-Immunoprecipitation (Co-IP) to Study Receptor
Interactions

Co-IP is a variation of IP used to investigate the interaction between two proteins, such as the
formation of IR/IGF-1R hybrid receptors. The protocol is similar to IP, but the Western blot is
probed with an antibody against the suspected interacting protein. For example, to detect
hybrid receptors, one would immunoprecipitate with an anti-IR antibody and then blot with an
anti-IGF-1R antibody.

In Vitro Kinase Assay for Receptor Activity

This assay directly measures the enzymatic activity of immunoprecipitated IR or IGF-1R.

Materials:

Immunoprecipitated receptor (on beads)

Kinase buffer

ATP (including radiolabeled ATP, e.g., [y-32P]ATP)

Substrate peptide (a known target of the kinase)

Scintillation counter or phosphorescence imager
Protocol:
e Immunoprecipitation: Perform IP for IR or IGF-1R as described above.

» Kinase Reaction: Resuspend the beads with the immunoprecipitated receptor in kinase
buffer containing the substrate peptide and ATP. Incubate at 30°C for a defined period (e.qg.,
20-30 minutes).

» Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
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» Detection of Phosphorylation: Spot the reaction mixture onto a phosphocellulose paper,
wash away unincorporated [y-32P]ATP, and measure the incorporated radioactivity using a
scintillation counter. Alternatively, the reaction products can be separated by SDS-PAGE and
visualized by autoradiography.

Conclusion

The insulin and IGF-1 signaling pathways are intricately linked and play multifaceted roles in
cancer. While they share common downstream effectors, subtle differences in receptor
expression, ligand binding, and signaling dynamics can lead to distinct cellular outcomes. A
comprehensive understanding of these nuances, supported by robust quantitative experimental
data, is paramount for the development of effective therapeutic strategies that can overcome
the challenges posed by the extensive crosstalk within this critical signaling network. This guide
provides a framework for researchers to compare and contrast these pathways, offering both a
conceptual overview and practical experimental guidance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin
treatment - PMC [pmc.ncbi.nlm.nih.gov]

2. Insulin receptor alternative splicing in breast and prostate cancer - PMC
[pmc.ncbi.nlm.nih.gov]

3. How insulin-like growth factor | binds to a hybrid insulin receptor type 1 insulin-like growth
factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

4. Insulin Receptor Isoform Variations in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

5. Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor
(IR) as a therapeutic targets in triple negative breast cancer - PMC [pmc.ncbi.nim.nih.gov]

6. d-nb.info [d-nb.info]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b600854?utm_src=pdf-body
https://www.benchchem.com/product/b600854?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2820294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2820294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10851471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10851471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9364964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9364964/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5039983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10016661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10016661/
https://d-nb.info/1265087539/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

7. Role of Insulin-like Growth Factor-1R System in Colorectal Carcinogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

8. diva-portal.org [diva-portal.org]

9. S-EPMC5013316 - Proteomic Screening and Lasso Regression Reveal Differential
Signaling in Insulin and Insulin-like Growth Factor | (IGF1) Pathways. - OmicsDI
[omicsdi.org]

10. Elevated insulin-like growth factor 1 receptor signaling induces antiestrogen resistance
through the MAPK/ERK and PI3K/Akt signaling routes - PMC [pmc.ncbi.nlm.nih.gov]

11. Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular
domains - PMC [pmc.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]

13. Differential Effects of Insulin and IGF1 Receptors on ERK and AKT Subcellular
Distribution in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

14. Recent developments in the structural characterisation of the IR and IGF1R: implications
for the design of IR-IGF1R hybrid receptor modulators - RSC Medicinal Chemistry (RSC
Publishing) DOI:10.1039/D1MDO00300C [pubs.rsc.org]

To cite this document: BenchChem. [A Comparative Guide to Insulin and IGF-1 Signaling
Pathways in Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b600854#comparing-insulin-and-igf-1-signaling-
pathways-in-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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